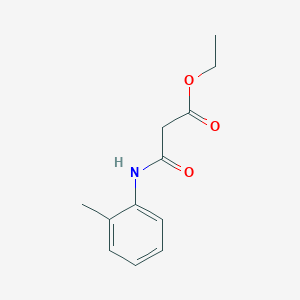

N-o-Tolyl-malonamic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

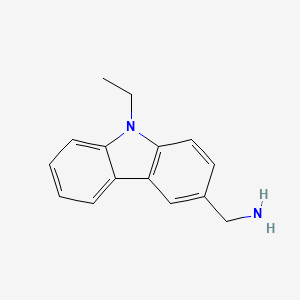

Molecular Structure Analysis

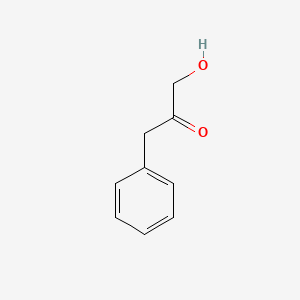

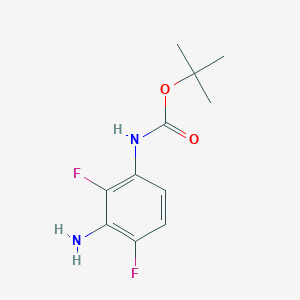

The molecular structure of “N-o-Tolyl-malonamic acid ethyl ester” consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-o-Tolyl-malonamic acid ethyl ester” include the selective monohydrolysis of symmetric diesters . This reaction is environmentally benign and straightforward, as it requires only water, a small proportion of a volatile co-solvent, and inexpensive reagents, and produces no hazardous by-products .Physical And Chemical Properties Analysis

Esters, including “N-o-Tolyl-malonamic acid ethyl ester”, are polar molecules but have no hydrogen atom attached directly to an oxygen atom . Therefore, they are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique

Synthesis of Barbiturates

N-o-Tolyl-malonamic acid ethyl ester: is utilized in the synthesis of barbiturates, which are central nervous system depressants. These compounds have been historically significant in the treatment of insomnia, epilepsy, and as anesthetics .

Anticonvulsant Medications

The compound’s reactivity allows for the creation of anticonvulsant medications. These are essential in managing seizure disorders and are a cornerstone in the treatment of epilepsy .

Sedative Formulations

Due to its sedative properties, N-o-Tolyl-malonamic acid ethyl ester can be used to develop sedatives. These are important for inducing sleep and calming the nervous system in various medical procedures .

Organic Synthesis Intermediates

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool for constructing diverse organic compounds .

Malonic Ester Synthesis

The malonic ester synthesis involves the alkylation of malonic acid esters, such as N-o-Tolyl-malonamic acid ethyl ester , to form substituted acetic acids. This reaction is fundamental in organic synthesis for creating carboxylic acids with various side chains .

Cycloalkylcarboxylic Acid Synthesis

This compound can undergo intramolecular reactions to form cycloalkylcarboxylic acids, which are useful in the synthesis of cyclic compounds and pharmaceuticals .

Perkin Alicyclic Synthesis

N-o-Tolyl-malonamic acid ethyl ester: may be used in the Perkin alicyclic synthesis to produce alicyclic compounds. These structures are significant in the development of new drugs and materials .

Chemical Education and Research

Lastly, due to its versatile applications, this compound is often used in academic settings for teaching advanced organic synthesis techniques and for conducting research into new synthetic methodologies .

Mécanisme D'action

Mode of Action

This process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid . The resulting products may then interact with their respective targets, leading to various biological effects.

Biochemical Pathways

For instance, they can be involved in transesterification reactions, a common process in biodiesel production . The exact pathways affected would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

It’s known that the compound has a melting point of 34-35 °c and a boiling point of 91-92 °c under a pressure of 016 Torr . Its solubility varies with different solvents, being sparingly soluble in chloroform and slightly soluble in DMSO and methanol . These properties could influence its bioavailability and distribution within the body.

Result of Action

As an ester, it may undergo hydrolysis to produce an alcohol and a carboxylic acid . These products could then interact with various molecular targets, leading to a range of potential cellular effects. The exact effects would depend on the specific targets and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-o-Tolyl-malonamic acid ethyl ester. Factors such as pH, temperature, and the presence of other chemicals can affect the rate of ester hydrolysis . Additionally, the compound’s solubility in different solvents could influence its distribution and bioavailability in various biological environments .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(2-methylanilino)-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBOKIJENHYTSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428549 |

Source

|

| Record name | N-o-Tolyl-malonamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-o-Tolyl-malonamic acid ethyl ester | |

CAS RN |

104330-53-2 |

Source

|

| Record name | N-o-Tolyl-malonamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)